molecular formula C11H22N2O3 B2533407 tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate CAS No. 1854332-36-7

tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate

Cat. No.: B2533407
CAS No.: 1854332-36-7
M. Wt: 230.308
InChI Key: GGMMBDZOUNAQJL-UHFFFAOYSA-N
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Description

tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1,4-oxazepane-2-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the activity of various enzymes and their inhibitors .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry: Industrially, this compound is used in the production of polymers and other materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound binds to the active site of the enzyme, altering its activity and affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison: tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate is unique due to the presence of the 1,4-oxazepane ring, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(1,4-oxazepan-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-9-7-12-5-4-6-15-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMBDZOUNAQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1854332-36-7
Record name tert-butyl N-[(1,4-oxazepan-2-yl)methyl]carbamate
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